Scheffoleoside A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

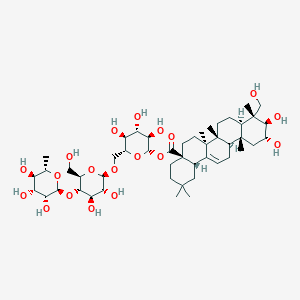

Scheffoleoside A is a neuroprotective agent derived from the plant Centella asiatica. It exhibits moderate activity in inhibiting 6-hydroxydopamine-induced cytotoxicity, making it a compound of interest in neuroprotection research . The molecular formula of this compound is C48H78O19, and it has a molecular weight of 959.12 g/mol .

准备方法

Scheffoleoside A can be obtained through extraction from Centella asiatica. The preparation process typically involves the following steps :

Comminution: The plant material is ground into a fine powder.

Solvent Extraction: The powdered material is subjected to solvent extraction using solvents like ethanol or methanol.

Column Chromatography: The extract is purified using column chromatography to isolate this compound.

化学反应分析

Scheffoleoside A undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur in the presence of suitable nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dimethyl sulfoxide, as well as catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Scheffoleoside A has several scientific research applications, including :

Neuroprotection: It is studied for its potential to protect neurons from damage, particularly in conditions like Parkinson’s disease.

Pharmacokinetics: Research has been conducted to understand its pharmacokinetic properties in animal models.

Antioxidant Activity: It exhibits antioxidant properties, making it useful in studies related to oxidative stress.

Anti-inflammatory Effects: It has been investigated for its potential anti-inflammatory effects in various biological systems.

作用机制

Scheffoleoside A exerts its effects through several mechanisms :

Inhibition of Cytotoxicity: It inhibits 6-hydroxydopamine-induced cytotoxicity, which is relevant in neuroprotection.

Modulation of GABA Receptors: It may interact with gamma-aminobutyric acid (GABA) receptors, enhancing neuronal inhibition and providing potential antiepileptic effects.

Antioxidant Pathways: It activates antioxidant pathways, reducing oxidative stress in cells.

相似化合物的比较

Scheffoleoside A is unique compared to other similar compounds due to its specific neuroprotective and antioxidant properties. Similar compounds include :

Asiatic Acid: Another compound derived from Centella asiatica with neuroprotective effects.

Madecassoside: A triterpene saponin with anti-inflammatory and wound-healing properties.

Centelloside: Known for its potential in enhancing cognitive functions.

This compound stands out due to its moderate activity in inhibiting 6-hydroxydopamine-induced cytotoxicity, making it a valuable compound for neuroprotection research.

生物活性

Scheffoleoside A is a natural compound derived from various plant sources, particularly from the genus Schefflera. It belongs to the class of saponins, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound has been characterized and is fundamental to understanding its biological activity. The structure consists of a glycosidic moiety connected to a triterpenoid aglycone, which is typical for saponins.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it possesses antibacterial activity against Gram-positive bacteria and certain strains of Mycobacterium.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Mycobacterium tuberculosis | Moderate inhibitory effect |

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Mechanism : The compound inhibits NF-kB signaling pathways, reducing the expression of inflammatory mediators such as TNF-alpha and IL-6.

3. Cytotoxic Activity

This compound has demonstrated cytotoxic effects on various cancer cell lines. It induces apoptosis through intrinsic and extrinsic pathways, making it a candidate for further cancer research.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induces apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

4. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical and laboratory settings:

- Case Study 1 : A study on the effect of this compound on inflammatory bowel disease (IBD) models showed a significant reduction in disease severity scores in treated groups compared to controls.

- Case Study 2 : In vitro studies on human cancer cell lines revealed that treatment with this compound led to increased apoptosis rates, highlighting its potential as an anticancer agent.

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O19/c1-21-29(52)31(54)34(57)40(63-21)66-37-25(18-49)64-39(36(59)33(37)56)62-19-26-30(53)32(55)35(58)41(65-26)67-42(61)48-14-12-43(2,3)16-23(48)22-8-9-28-44(4)17-24(51)38(60)45(5,20-50)27(44)10-11-47(28,7)46(22,6)13-15-48/h8,21,23-41,49-60H,9-20H2,1-7H3/t21-,23-,24+,25+,26+,27+,28+,29-,30+,31+,32-,33+,34+,35+,36+,37+,38-,39+,40-,41-,44-,45-,46+,47+,48-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOPJRNHNGETGG-FTOKAHLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)O)O)C)C)(C)C)O)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(C[C@H]([C@@H]([C@@]8(C)CO)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

959.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。